molecular formula C11H14O7 B104533 methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate CAS No. 57690-62-7

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate

Cat. No. B104533
CAS RN: 57690-62-7
M. Wt: 258.22 g/mol
InChI Key: QYYMNOQXLQYOFN-UTLUCORTSA-N
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Description

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate is a compound with a wide range of applications in the scientific and medical fields. It is a chiral compound, meaning it has two different forms that are mirror images of each other. This compound has been studied extensively due to its unique properties, and is used in a number of different applications.

Scientific Research Applications

Synthesis of Glycosaminoglycans and Glycoproteins

Methyl 3,4-di-O-acetyl-D-glucuronal (MDG) plays a crucial role in the synthesis of glycosaminoglycans and glycoproteins . These are essential biomolecules involved in various biological processes, including cell signaling, structural integrity, and molecular recognition.

Carbohydrate Chemistry

In carbohydrate chemistry, MDG is used for the protection of hydroxyl groups in sugars. This prevents interference in chemical transformations of other hydroxyl groups within the sugar molecule . It’s a fundamental step in the synthesis of complex carbohydrates and derivatives.

Medicinal Chemistry

MDG serves as a pivotal intermediate in medicinal chemistry. It’s employed in the synthesis of molecules that interact with carbohydrate metabolism, which is vital for developing treatments for diseases related to carbohydrate processing disorders .

properties

IUPAC Name

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYMNOQXLQYOFN-UTLUCORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370479
Record name ST50405664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate

CAS RN

57690-62-7
Record name ST50405664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the typical outcome of a Ferrier reaction with glycals?

A1: The Ferrier reaction typically involves the reaction of glycals with nucleophiles in the presence of a Lewis acid catalyst. This reaction usually leads to an allylic rearrangement, resulting in the formation of 2,3-unsaturated glycosides. []

Q2: How does methyl 3,4-di-O-acetyl-D-glucuronal deviate from the expected Ferrier reaction outcome?

A2: Instead of the typical allylic rearrangement product, methyl 3,4-di-O-acetyl-D-glucuronal reacts with hydroxy acid esters (ethyl hydroxyacetate, methyl DL-lactate, or ethyl DL-3-hydroxybutyrate) under Ferrier conditions (BF3-Et2O catalysis) to yield 1,3-disubstituted derivatives. [] This unusual reactivity suggests that the presence of the carboxylic acid ester functionality at the anomeric position significantly influences the reaction pathway.

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